2-(3,5-Dimethylphenoxy)-5-methylaniline
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Overview
Description
2-(3,5-Dimethylphenoxy)-5-methylaniline is an organic compound that features a phenoxy group substituted with two methyl groups at positions 3 and 5, and an aniline group substituted with a methyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-5-methylaniline typically involves the reaction of 3,5-dimethylphenol with an appropriate aniline derivative under specific conditions. One common method includes the use of sodium hydride (NaH) in dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy or aniline groups can be further functionalized using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced aromatic compounds.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-5-methylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline groups can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
- Vitamin K3 thio-derivative
- Auxin derivatives
Uniqueness
2-(3,5-Dimethylphenoxy)-5-methylaniline is unique due to its specific substitution pattern on the phenoxy and aniline groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-5-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-5-15(14(16)9-10)17-13-7-11(2)6-12(3)8-13/h4-9H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPRODUBQOBIEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=CC(=C2)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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